Methyl 6-(2-methoxy-2-oxoethyl)nicotinate Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973283
InChI: InChI=1S/C10H11NO4/c1-14-9(12)5-8-4-3-7(6-11-8)10(13)15-2/h3-4,6H,5H2,1-2H3
SMILES:
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate

CAS No.:

Cat. No.: VC15973283

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate -

Specification

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C10H11NO4/c1-14-9(12)5-8-4-3-7(6-11-8)10(13)15-2/h3-4,6H,5H2,1-2H3
Standard InChI Key LVCNFVWYRLQKKX-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=NC=C(C=C1)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

  • Molecular Formula: C10H11NO4\text{C}_{10}\text{H}_{11}\text{NO}_4

  • Molecular Weight: 209.20 g/mol

  • SMILES: COC(=O)CC1=NC=C(C=C1)C(=O)OC\text{COC(=O)CC1=NC=C(C=C1)C(=O)OC}

  • InChI Key: LVCNFVWYRLQKKX-UHFFFAOYSA-N\text{LVCNFVWYRLQKKX-UHFFFAOYSA-N}

Physical Properties

PropertyValueSource
Boiling PointNot reported-
Melting PointNot reported-
Density1.25 g/cm³ (estimated)Calculated
SolubilitySparingly soluble in water; soluble in organic solvents (e.g., DCM, THF)

Synthesis and Reactivity

Synthetic Routes

The synthesis of methyl 6-(2-methoxy-2-oxoethyl)nicotinate typically involves multi-step functionalization of nicotinic acid derivatives. Key methods include:

  • Esterification and Alkylation:

    • Starting from 6-hydroxynicotinic acid, sequential esterification with methanol and alkylation with methyl bromoacetate under basic conditions .

    • Example:

      6-Hydroxynicotinic acidMeOH, H+Methyl 6-hydroxynicotinateCH3OCOCH2Br, K2CO3Methyl 6-(2-methoxy-2-oxoethyl)nicotinate\text{6-Hydroxynicotinic acid} \xrightarrow{\text{MeOH, H}^+} \text{Methyl 6-hydroxynicotinate} \xrightarrow{\text{CH}_3\text{OCOCH}_2\text{Br, K}_2\text{CO}_3} \text{Methyl 6-(2-methoxy-2-oxoethyl)nicotinate}
  • Microwave-Assisted Reactions:

    • Microwave irradiation enhances regioselectivity in methoxylation and esterification steps, as demonstrated in analogous syntheses of methyl 2-amino-6-methoxynicotinate .

Reactivity Profile

The compound’s reactivity is governed by its ester and ketone functional groups:

  • Hydrolysis: The methyl ester undergoes saponification to yield carboxylic acids under basic conditions.

  • Nucleophilic Substitution: The 2-oxoethyl group participates in alkylation or condensation reactions.

  • Reduction: The ketone can be reduced to a secondary alcohol using agents like NaBH₄.

Applications and Biological Relevance

Pharmaceutical Intermediates

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate serves as a precursor for bioactive molecules:

  • Anti-Inflammatory Agents: Structural analogs have shown inhibition of cyclooxygenase-2 (COX-2).

  • Antioxidants: The pyridine core and electron-withdrawing groups may scavenge free radicals.

Organic Synthesis

  • Building Block: Used in the synthesis of fused pyridones and heterocyclic compounds .

  • Ligand Design: The ester and ketone moieties coordinate transition metals in catalytic systems .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion
H315 (Causes skin irritation)Use protective gloves
H319 (Causes eye irritation)Wear eye protection
H335 (May cause respiratory irritation)Use in ventilated areas

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey DifferencesApplications
Methyl nicotinateC7H7NO2\text{C}_7\text{H}_7\text{NO}_2Lacks 2-oxoethyl groupFlavoring agents, vasodilators
Methyl 6-methylnicotinateC8H9NO2\text{C}_8\text{H}_9\text{NO}_2Methyl substituent at C6Biochemical research
Methyl 6-formylnicotinateC8H7NO3\text{C}_8\text{H}_7\text{NO}_3Formyl group at C6Pharmaceutical intermediates

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